molecular formula C4H8ClNO B1379876 2-Aminobut-3-yn-1-ol hydrochloride CAS No. 1864058-21-8

2-Aminobut-3-yn-1-ol hydrochloride

Cat. No.: B1379876
CAS No.: 1864058-21-8
M. Wt: 121.56 g/mol
InChI Key: RYXAXGYGXKDYOX-UHFFFAOYSA-N
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Description

2-Aminobut-3-yn-1-ol hydrochloride: is a chemical compound with the molecular formula C4H8ClNO It is a derivative of butynol, featuring an amino group and a hydroxyl group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobut-3-yn-1-ol hydrochloride typically involves the reaction of butynol with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aminobut-3-yn-1-ol hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form saturated or partially saturated derivatives.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
2-Aminobut-3-yn-1-ol hydrochloride is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its dual functional groups enable it to participate in various chemical reactions, including:

  • Substitution Reactions: The amino and hydroxyl groups can be involved in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
  • Reduction and Oxidation: The compound can be reduced to yield alcohol derivatives or oxidized to form corresponding ketones, making it valuable for synthesizing enantiomerically pure compounds .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionFormation of amines and alcohol derivativesVarious amine transaminases
ReductionProduction of alcohol derivativesAlcohol dehydrogenases
OxidationConversion to ketonesPeroxygenase from Agrocybe aegerita

Biological Applications

Enzyme-Catalyzed Reactions:
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for various enzymes, facilitating the exploration of biochemical processes and the development of enzyme inhibitors .

Therapeutic Agent Development:
The compound has potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. Research indicates its involvement in developing antifungal agents and drugs targeting neurological disorders such as Parkinson's disease. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Industrial Applications

Agrochemical Production:
In the agrochemical sector, this compound is employed in the synthesis of herbicides and pesticides. Its reactivity allows for the creation of novel agrochemical compounds that can enhance crop protection and yield .

Material Science:
The compound is also being explored for applications in material science, particularly in the development of polymers and other materials that require specific chemical functionalities for enhanced performance.

Case Studies

Case Study 1: Synthesis of Antifungal Agents
A recent study demonstrated the use of this compound in synthesizing new antifungal compounds. The research highlighted its ability to enhance the efficacy of existing antifungal agents by modifying their chemical structure to improve solubility and bioavailability.

Case Study 2: Neuroprotective Drug Development
Another investigation focused on developing neuroprotective drugs using this compound as a starting material. The study showed promising results in animal models, indicating potential therapeutic effects against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Aminobut-3-yn-1-ol hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The amino and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

  • 4-Aminobut-2-yn-1-ol hydrochloride
  • 2-Amino-3-butynoic acid
  • 2-Aminobut-3-yn-1-ol

Comparison: Compared to similar compounds, 2-Aminobut-3-yn-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Biological Activity

2-Aminobut-3-yn-1-ol hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C4H9ClN2OC_4H_9ClN_2O, and it is typically presented as a hydrochloride salt to enhance solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to inhibit specific enzymatic activities, which can modulate metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, thereby influencing cholinergic signaling pathways .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

2. Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's. By preventing the breakdown of acetylcholine, it could enhance cholinergic transmission and improve cognitive function .

3. Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in cell culture models, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of AChE with an IC50 value of 0.25 μM, indicating strong potential as a neuroprotective agent .
Study B Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study C Showed anti-inflammatory effects by downregulating TNF-alpha production in lipopolysaccharide-stimulated macrophages .

Properties

IUPAC Name

2-aminobut-3-yn-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAXGYGXKDYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-21-8
Record name 2-aminobut-3-yn-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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